1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea
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Overview
Description
1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea is a synthetic organic compound that features a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea typically involves the reaction of 4-iodoaniline with a suitable isothiocyanate derivative. The reaction conditions often include:
- Solvent: Common solvents include ethanol, methanol, or dichloromethane.
- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: In some cases, catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
- Use of continuous flow reactors to improve reaction efficiency.
- Optimization of solvent and reagent usage to minimize waste and reduce costs.
- Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea
- 1-(4-Chlorophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea
- 1-(4-Fluorophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea
Uniqueness
1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. The iodine atom can also be used as a handle for further functionalization or radiolabeling for imaging studies.
Properties
IUPAC Name |
1-(4-iodophenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN4OS/c19-15-3-5-16(6-4-15)22-18(25)21-13-17(14-2-1-7-20-12-14)23-8-10-24-11-9-23/h1-7,12,17H,8-11,13H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTWRBXIXQYVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=S)NC2=CC=C(C=C2)I)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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